molecular formula C8H6ClF3N2O B13753797 3-Amino-2-chloro-5-(trifluoromethyl)benzamide

3-Amino-2-chloro-5-(trifluoromethyl)benzamide

Cat. No.: B13753797
M. Wt: 238.59 g/mol
InChI Key: PWKBNDQSBWLRIQ-UHFFFAOYSA-N
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Description

3-Amino-2-chloro-5-(trifluoromethyl)benzamide is an organic compound characterized by the presence of an amino group, a chloro group, and a trifluoromethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-chloro-5-(trifluoromethyl)benzamide typically involves the following steps:

    Nitration: The starting material, 2-chloro-5-(trifluoromethyl)benzoic acid, undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or catalytic hydrogenation.

    Amidation: The resulting 3-amino-2-chloro-5-(trifluoromethyl)benzoic acid is converted to the benzamide derivative through an amidation reaction with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-chloro-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

The major products formed from these reactions include various substituted benzamides, nitro derivatives, and coupled products with extended aromatic systems.

Scientific Research Applications

3-Amino-2-chloro-5-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and materials with specialized properties.

Mechanism of Action

The mechanism of action of 3-Amino-2-chloro-5-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-(trifluoromethyl)benzamide: Lacks the chloro group, which may affect its reactivity and biological activity.

    3-Amino-4-chlorobenzotrifluoride: Similar structure but different functional groups, leading to distinct chemical properties.

    4-(Trifluoromethyl)benzylamine: Contains a benzylamine group instead of a benzamide, resulting in different applications and reactivity.

Uniqueness

3-Amino-2-chloro-5-(trifluoromethyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H6ClF3N2O

Molecular Weight

238.59 g/mol

IUPAC Name

3-amino-2-chloro-5-(trifluoromethyl)benzamide

InChI

InChI=1S/C8H6ClF3N2O/c9-6-4(7(14)15)1-3(2-5(6)13)8(10,11)12/h1-2H,13H2,(H2,14,15)

InChI Key

PWKBNDQSBWLRIQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)Cl)N)C(F)(F)F

Origin of Product

United States

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